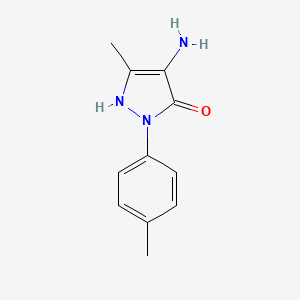![molecular formula C13H8N2O4S B12863775 1,3-Dinitro-4-methyldibenzo[b,d]thiophene](/img/structure/B12863775.png)
1,3-Dinitro-4-methyldibenzo[b,d]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dinitro-4-methyldibenzo[b,d]thiophene is an organic compound that belongs to the class of dibenzo[b,d]thiophene derivatives This compound is characterized by the presence of two nitro groups and a methyl group attached to the dibenzo[b,d]thiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dinitro-4-methyldibenzo[b,d]thiophene typically involves the nitration of 4-methyldibenzo[b,d]thiophene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps, including recrystallization and chromatography, to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dinitro-4-methyldibenzo[b,d]thiophene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Reduction: 1,3-Diamino-4-methyldibenzo[b,d]thiophene.
Substitution: Halogenated derivatives such as 1,3-dichloro-4-methyldibenzo[b,d]thiophene.
Oxidation: 1,3-Dinitro-4-carboxydibenzo[b,d]thiophene.
Wissenschaftliche Forschungsanwendungen
1,3-Dinitro-4-methyldibenzo[b,d]thiophene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of organic semiconductors and light-emitting diodes.
Organic Electronics: Employed in the development of organic field-effect transistors and photovoltaic cells.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Catalysis: Utilized as a catalyst or catalyst precursor in various organic reactions.
Wirkmechanismus
The mechanism of action of 1,3-dinitro-4-methyldibenzo[b,d]thiophene depends on its application. In organic electronics, its effectiveness is attributed to its ability to facilitate charge transport due to its conjugated structure. In medicinal chemistry, the nitro groups can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1,3-Dinitro-4-methyldibenzo[b,d]thiophene can be compared with other dibenzo[b,d]thiophene derivatives such as:
Dibenzo[b,d]thiophene: Lacks nitro and methyl groups, making it less reactive in certain chemical reactions.
1,3-Dinitrodibenzo[b,d]thiophene: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Methyldibenzo[b,d]thiophene: Lacks nitro groups, resulting in different reactivity and applications.
Eigenschaften
Molekularformel |
C13H8N2O4S |
|---|---|
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
4-methyl-1,3-dinitrodibenzothiophene |
InChI |
InChI=1S/C13H8N2O4S/c1-7-9(14(16)17)6-10(15(18)19)12-8-4-2-3-5-11(8)20-13(7)12/h2-6H,1H3 |
InChI-Schlüssel |
XEHKPGSYLOOCBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Chloro-1-(2-iodobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12863724.png)
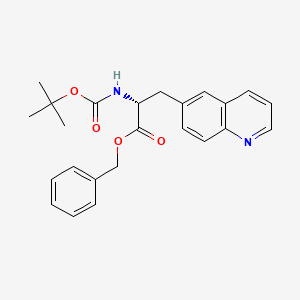
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![2-[4-(Benzyloxy)phenyl]furan](/img/structure/B12863737.png)
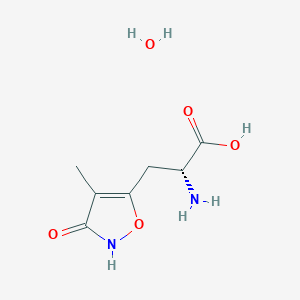
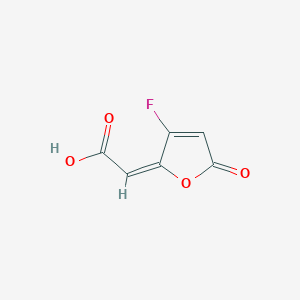
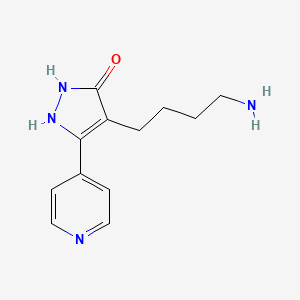
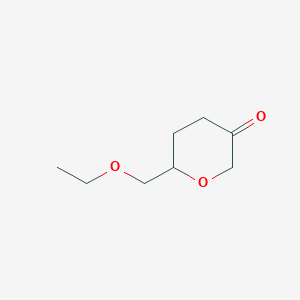

![N3-Methyl-1,4-dihydroimidazo[4,5-c]pyrazole-3,5-diamine](/img/structure/B12863778.png)
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxamide](/img/structure/B12863785.png)
